

improving synthesis yield of Cholecystokinin-27-32-amide

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Compound Focus: Cholecystokinin (27-32)-amide

CAS No.: 86367-90-0

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Peptide Identification & Synthesis Challenges

Q1: What is the sequence of Cholecystokinin-27-32-amide and what are its key characteristics?

Cholecystokinin-27-32-amide (CCK-27-32-NH₂) is a six-amino acid fragment (CCK-27-32-NH₂) that functions as a **potent and competitive cholecystokinin receptor antagonist** [1]. Its sequence is: **Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-NH₂**.

Synthesizing this peptide presents specific challenges:

- **Aggregation-prone sequence:** The presence of **tryptophan (W)** and **methionine (M)** makes the peptide hydrophobic, which can lead to aggregation during synthesis and low solubility post-cleavage [2].
- **Acid-labile residues:** Methionine and tryptophan are susceptible to side reactions during the acidic cleavage from the resin [2] [3].
- **Sulfated tyrosine:** Incorporating a sulfated tyrosine requires specialized protecting group strategies.

Troubleshooting Guide: Low Yield & Purity

The following table summarizes common issues, their probable causes, and recommended solutions to improve your synthesis outcomes.

Problem	Probable Cause	Recommended Solution
Low Overall Yield	Incomplete coupling/deprotection; sequence aggregation	Use 0.5M amino acid/activator concentration [4]; double coupling after proline, for multiple identical AAs in a row, and for arginine [4]; increase reaction temperature [3].
Deletion Sequences	Incomplete coupling of specific amino acids	Perform double couplings for sterically hindered residues (e.g., arginine) and when coupling to a proline residue [4].
Aspartimide Formation	Base-catalyzed side reaction at aspartic acid	Use optimized coupling protocols; introduce pseudoproline dipeptides to break secondary structures; consider alternative side-chain protection schemes [4] [3].
Poor Solubility	High hydrophobicity from Trp and Met	Solubilize crude peptide in 100% organic solvent (DMSO, DMF) before diluting with aqueous buffer [2]; for basic solutions, use 10% acetic acid or 0.1% TFA [2].
Oxidation of Methionine	Exposure to air during/after synthesis	Use oxygen-free buffers for dissolution [2]; add scavengers like EDT to cleavage cocktail [5]; avoid DMSO as a solvent post-cleavage [2].

Detailed Optimization Protocols

1. Enhanced Coupling Protocol for Difficult Residues This protocol is critical for incorporating challenging amino acids like Arginine (R) and for sequences prone to aggregation.

- **Reagent Concentration:** Dissolve the Fmoc-protected amino acid and coupling agent (e.g., HBTU) in DMF at a concentration of **0.5 M** [4].
- **Activation:** Add a molar equivalent of a base like DIEA (N,N-Diisopropylethylamine) to activate the amino acid [5].
- **Double Coupling:** For Arg, Pro, or multiple identical residues in a row, extend coupling time or perform a second coupling cycle with fresh reagents before proceeding to the deprotection step [4].

2. Peptide Cleavage and Side-Chain Deprotection The cleavage step is critical for recovering the full-length peptide with intact side chains.

- **Standard Cleavage Cocktail:** A typical mixture is **TFA/Triisopropylsilane (TIS)/Water** (95:2.5:2.5) [5] [3].
- **For Methionine-containing Peptides:** To prevent oxidation, add the scavenger **Ethanedithiol (EDT)**. A recommended cocktail is **TFA/EDT/TIS/Water** (94:2:2:2) [5].
- **Procedure:** Incubate the resin with the cleavage cocktail for **2-3 hours** at room temperature with gentle agitation. Filter the mixture to separate the cleaved peptide solution from the spent resin, then precipitate the peptide in cold diethyl ether [5].

Purity Assurance & Analysis

Determining Peptide Purity

- **Analysis:** Use **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)** and **Mass Spectrometry (MS)** to determine peptide purity and confirm identity [3].
- **Purity Requirements:** The required purity level depends on your application [3]:
 - **>70-80%:** Suitable for antibody production or epitope mapping.
 - **>90-98%:** Required for quantitative bioassays and receptor-ligand studies.
 - **>98%:** Essential for in vivo studies and drug development.

Purification Strategy For synthetic peptides, **Reverse Phase Chromatography (RPC)** is the method of choice for purifying away failed sequences and chemical variants [6]. Introducing an upstream ion exchange chromatography (IEX) step can protect your expensive RPC column and improve overall purity [6].

Frequently Asked Questions

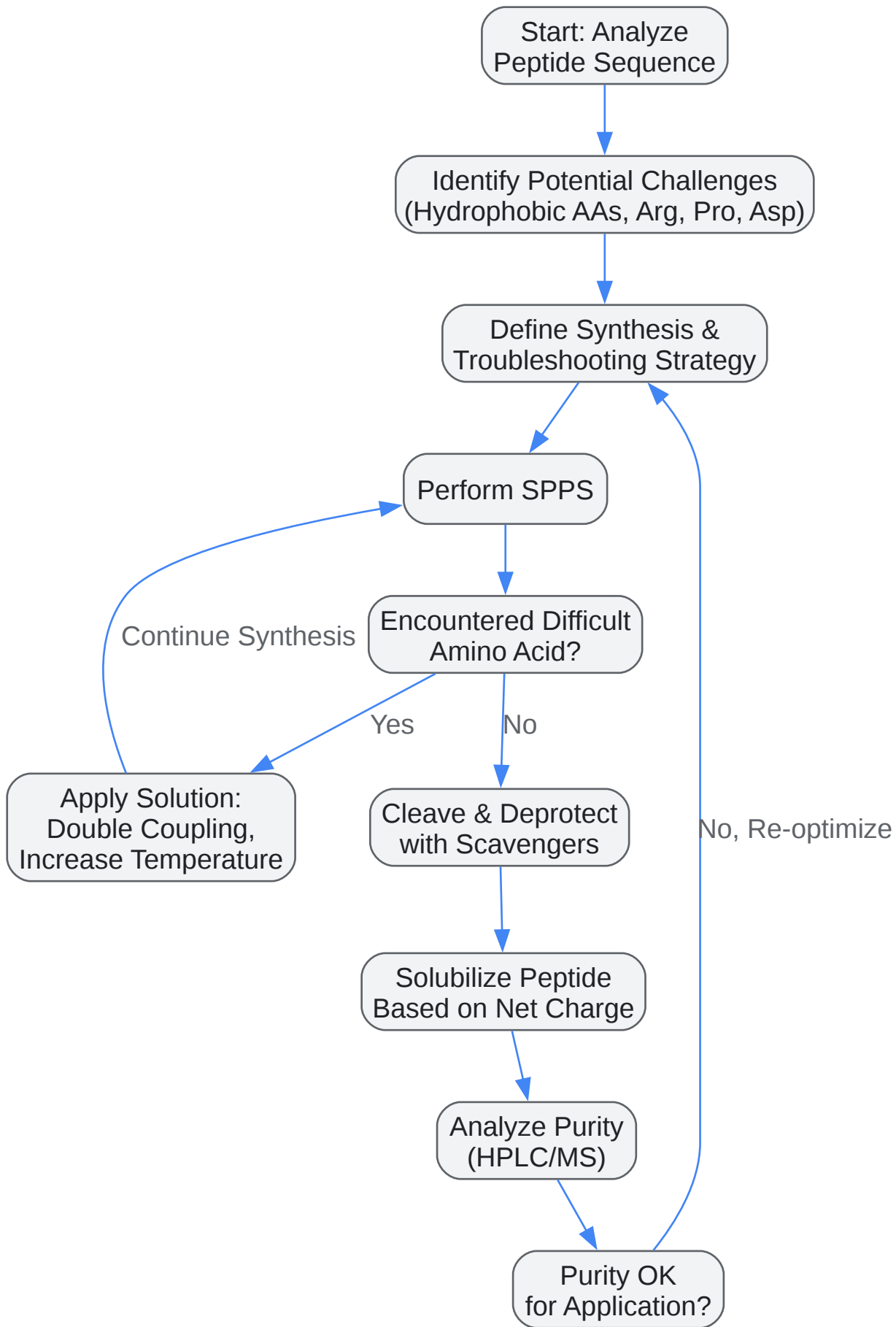
Q: How can I predict my peptide's solubility to choose the right solvent? A: Calculate the net charge of your peptide at pH 7 [2]:

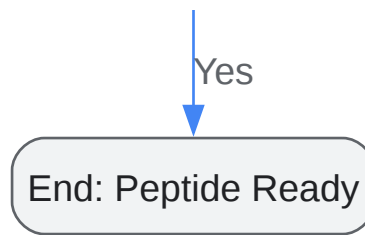
- Assign **+1** for each basic residue (K, R, H, N-terminal NH₂).
- Assign **-1** for each acidic residue (D, E, C-terminal COOH).
- **Net charge > 0 (Basic):** Solubilize in acidic solutions (10% acetic acid, 0.1% TFA).
- **Net charge < 0 (Acidic):** Solubilize in basic solutions (10% NH₄OH).
- **Net charge ≈ 0 (Neutral) & Hydrophobic:** Use organic solvents (DMSO, DMF).

Q: My peptide contains Cysteine. What special precautions should I take? A: Cysteine-containing peptides are prone to forming incorrect disulfide bonds. Dissolve them in oxygen-free buffers and include a reducing agent like **Dithiothreitol (DTT)** in your solution to prevent oxidation [2].

SPPS Optimization Workflow

To visualize the optimization process, the following diagram outlines the key decision points and steps for a successful synthesis.





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I hope this technical support resource provides a clear path to optimizing your synthesis of CCK-27-32-amide. The general principles outlined are applicable to a wide range of challenging peptide sequences.

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References

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